molecular formula C7H13N3O2 B14589030 2-(Nitromethylidene)-1-(propan-2-yl)imidazolidine CAS No. 61532-75-0

2-(Nitromethylidene)-1-(propan-2-yl)imidazolidine

Katalognummer: B14589030
CAS-Nummer: 61532-75-0
Molekulargewicht: 171.20 g/mol
InChI-Schlüssel: ZSQBQOQXDUYSEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Nitromethylidene)-1-(propan-2-yl)imidazolidine: is a chemical compound with a unique structure that includes a nitromethylidene group attached to an imidazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitromethylidene)-1-(propan-2-yl)imidazolidine typically involves the reaction of an imidazolidine derivative with a nitromethylidene precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts to enhance the reaction rate and yield is also common in industrial processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Nitromethylidene)-1-(propan-2-yl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitromethylidene group can lead to the formation of amine derivatives.

    Substitution: The imidazolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Nitromethylidene)-1-(propan-2-yl)imidazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Nitromethylidene)-1-(propan-2-yl)imidazolidine involves its interaction with molecular targets such as enzymes and receptors. The nitromethylidene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The imidazolidine ring can also interact with various molecular targets, modulating their activity and leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Nitromethylidene)-1-(propan-2-yl)imidazolidine
  • 5-Ethyl-5-(propan-2-yl)imidazolidine-2,4-dione
  • Propan-2-amine

Uniqueness

This compound is unique due to the presence of the nitromethylidene group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Eigenschaften

CAS-Nummer

61532-75-0

Molekularformel

C7H13N3O2

Molekulargewicht

171.20 g/mol

IUPAC-Name

2-(nitromethylidene)-1-propan-2-ylimidazolidine

InChI

InChI=1S/C7H13N3O2/c1-6(2)9-4-3-8-7(9)5-10(11)12/h5-6,8H,3-4H2,1-2H3

InChI-Schlüssel

ZSQBQOQXDUYSEV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCNC1=C[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.